1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-15(2)9-10-25-18-12-16(24-21(27)23-13-17-6-5-11-29-17)7-8-19(18)28-14-22(3,4)20(25)26/h5-8,11-12,15H,9-10,13-14H2,1-4H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHSXTOMUBSQEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)NCC3=CC=CS3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(thiophen-2-ylmethyl)urea belongs to a class of chemical entities known for their diverse biological activities. This article explores its biological activity based on recent research findings, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 414.5 g/mol. The structure incorporates a tetrahydrobenzo[b][1,4]oxazepine core and a thiophenylmethyl urea moiety, which are significant for its biological interactions.
Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against various bacterial strains. In vitro studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, it showed a 100% inhibition rate against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting its potential as an antibacterial agent .
Anti-inflammatory Effects
Research has indicated that derivatives of this compound exhibit anti-inflammatory properties . Specifically, they have been shown to suppress nitric oxide production in murine macrophage cells stimulated with lipopolysaccharide (LPS), which is a hallmark of inflammation . This suggests potential applications in treating inflammatory diseases.
Antitumor Activity
Emerging studies point to the compound's potential as an antitumor agent . The oxazepine structure is known for its ability to interact with various biological targets involved in cancer progression. In particular, compounds with similar structures have been reported to inhibit tumor-driven angiogenesis by targeting VEGF receptor tyrosine kinases .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body:
- Enzyme Inhibition : The urea moiety may facilitate interactions with enzyme active sites, leading to inhibition of key metabolic pathways in bacteria and cancer cells.
- Receptor Modulation : The thiophenyl group may enhance binding affinity to receptors involved in inflammatory responses and tumor growth.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the efficacy of this compound against common pathogens. Results indicated significant inhibition zones in agar diffusion assays, confirming its potential as a broad-spectrum antimicrobial agent .
- Inflammation Model : In a murine model of inflammation induced by LPS, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines compared to control groups. This highlights its therapeutic potential in inflammatory disorders .
Data Summary
Comparison with Similar Compounds
Table 1. Structural Comparison with Tetrahydrobenzo[b]thiophene Analogues
*Estimated based on molecular formula.
Urea Derivatives with Modified Aromatic Substituents
1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea
- Structural Differences : Replaces the thiophen-2-ylmethyl group with a 3,4-dimethoxybenzyl moiety.
- Impact on Properties: Molecular Weight: 455.5 g/mol (vs. 401.5 g/mol for the target compound). Electronic Profile: Methoxy groups donate electron density, which may weaken hydrogen-bonding interactions compared to the thiophene’s π-system.
1-(5-Chloro-2-methoxyphenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea
- Structural Differences : Features a benzo[f][1,4]oxazepin core (vs. benzo[b]) and a chloro-methoxyphenyl substituent.
- Key Comparisons :
- Ring Position : The benzo[f] isomer shifts the fused benzene ring position, altering spatial accessibility for target binding.
- Substituent Effects : The chloro group introduces electronegativity, enabling halogen bonding, while the methoxy group may sterically hinder interactions.
- Molecular Weight : 375.8 g/mol (lower than the target compound), suggesting reduced steric bulk.
Table 2. Substituent-Driven Property Variations
Computational and Crystallographic Insights
The Mercury CSD 2.0 software enables comparative analysis of crystal packing and intermolecular interactions . For example:
- The thiophen-2-ylmethyl group may promote π-stacking interactions absent in methoxy-substituted analogs.
- The isopentyl chain could induce hydrophobic clustering in crystal lattices, influencing solubility and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
